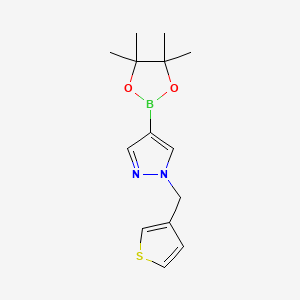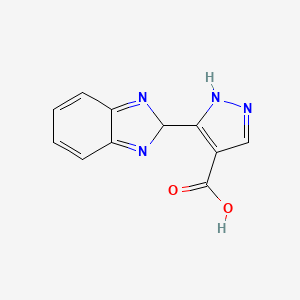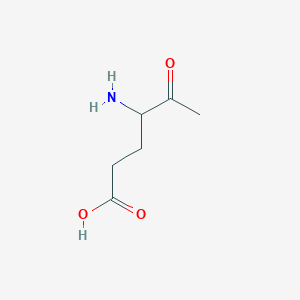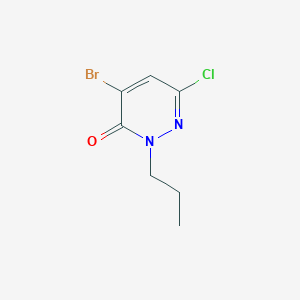
4-Bromo-6-chloro-2-propylpyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-6-chloro-2-propylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-2-propylpyridazin-3(2H)-one typically involves the halogenation of a pyridazinone precursor. The reaction conditions may include the use of brominating and chlorinating agents under controlled temperatures and solvents.
Industrial Production Methods
Industrial production methods would likely involve large-scale halogenation reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of dehalogenated products.
Substitution: Nucleophilic substitution reactions might replace the bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted pyridazinones.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-Bromo-6-chloro-2-propylpyridazin-3(2H)-one can be used as an intermediate in the synthesis of more complex molecules.
Biology
The compound might exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of pyridazinones are often explored for their potential therapeutic effects, including anti-inflammatory and cardiovascular benefits.
Industry
In the industry, the compound could be used in the development of agrochemicals or as a building block for various chemical products.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one
- 4-Bromo-6-chloro-2-ethylpyridazin-3(2H)-one
Uniqueness
The uniqueness of 4-Bromo-6-chloro-2-propylpyridazin-3(2H)-one lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C7H8BrClN2O |
|---|---|
Molekulargewicht |
251.51 g/mol |
IUPAC-Name |
4-bromo-6-chloro-2-propylpyridazin-3-one |
InChI |
InChI=1S/C7H8BrClN2O/c1-2-3-11-7(12)5(8)4-6(9)10-11/h4H,2-3H2,1H3 |
InChI-Schlüssel |
PCOCPSYDHYVLSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=O)C(=CC(=N1)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-6,8-dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13723733.png)
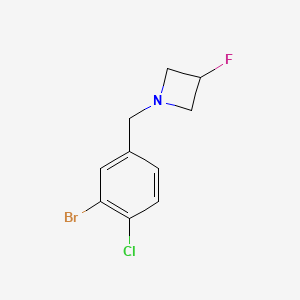

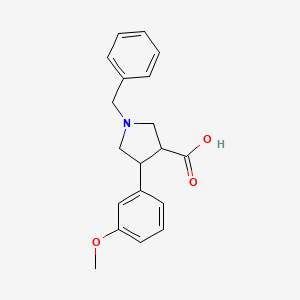
![2-Isobutoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B13723763.png)
![1-[2-(3-Chlorophenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13723768.png)
![5-(3,3-Difluoroazetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13723773.png)
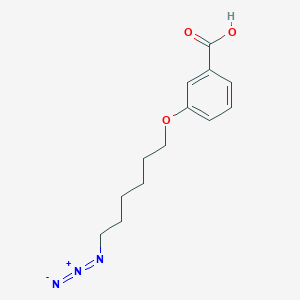

![(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentoxy]ethoxy]ethoxy]pentanoate](/img/structure/B13723795.png)
